2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone
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Overview
Description
2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1H-Indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.
Uniqueness
2,3-Dihydro-3-(piperidino)methyl-4(1H)-carbazolone is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
35557-10-9 |
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Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C18H22N2O/c21-18-13(12-20-10-4-1-5-11-20)8-9-16-17(18)14-6-2-3-7-15(14)19-16/h2-3,6-7,13,19H,1,4-5,8-12H2 |
InChI Key |
PRSCDPOZHFDLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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